Benzyl N-(3-ethyloxetan-3-yl)carbamate
Overview
Description
Benzyl N-(3-ethyloxetan-3-yl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The molecular structure of Benzyl N-(3-ethyloxetan-3-yl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a 3-ethyloxetane ring . The InChI string for this compound isInChI=1S/C13H17NO3/c1-2-13(9-16-10-13)14-12(15)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
Benzyl N-(3-ethyloxetan-3-yl)carbamate has a molecular weight of 235.28 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 47.6 Ų .Scientific Research Applications
Antitumor Applications :
- Benzyl N-(3-ethyloxetan-3-yl)carbamate and its derivatives have been studied for their antitumor properties. For example, a study by Atassi and Tagnon (1975) found that a related compound, methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate, was active against various types of leukemia and carcinomas, highlighting the potential of similar compounds in cancer treatment (Atassi & Tagnon, 1975).
Enzyme Inhibition Studies :
- A study on novel benzene-based derivatives, including compounds similar to Benzyl N-(3-ethyloxetan-3-yl)carbamate, showed inhibition of acetyl- and butyrylcholinesterase enzymes. This research indicates the potential of these compounds in neurological disorders or diseases where enzyme inhibition is therapeutic (Bąk et al., 2019).
Chiral Isomers and Biological Activity :
- Research on chiral isomers of similar carbamate compounds demonstrated that different isomers can have varying levels of biological activity. This study provides insights into the significance of stereochemistry in the biological activity of these compounds (Temple & Rener, 1992).
Antiviral Properties :
- Ethyl(3-ethyladamant-1-yl)carbamate, a compound structurally related to Benzyl N-(3-ethyloxetan-3-yl)carbamate, exhibited significant antiviral activity against various viruses, including herpes simplex and adenovirus. This study underscores the potential of these compounds in antiviral therapies (Klimochkin et al., 2017).
Synthesis and Properties of Derivatives :
- The synthesis and properties of various carbamate derivatives, including those related to Benzyl N-(3-ethyloxetan-3-yl)carbamate, have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Rao et al., 2016).
properties
IUPAC Name |
benzyl N-(3-ethyloxetan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-13(9-16-10-13)14-12(15)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJDVTFYDMHQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(3-ethyloxetan-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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